A Technical Guide to the Spectroscopic Characterization of (Cyclohexa-1,4-dien-1-yl)acetic acid
A Technical Guide to the Spectroscopic Characterization of (Cyclohexa-1,4-dien-1-yl)acetic acid
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction
(Cyclohexa-1,4-dien-1-yl)acetic acid is a bifunctional molecule incorporating a reactive diene ring system and a carboxylic acid moiety. This structure makes it a valuable building block in synthetic organic chemistry, potentially serving as a precursor for pharmaceuticals, natural product analogs, and complex molecular scaffolds through reactions like Diels-Alder cycloadditions or derivatization of the acid group.[1]
Accurate structural elucidation and purity assessment are paramount in the development and application of such chemical entities. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provide the definitive data required for unambiguous characterization. This guide offers an in-depth analysis of the expected spectroscopic data for (cyclohexa-1,4-dien-1-yl)acetic acid, grounded in fundamental principles and data from analogous structures.
Note: As a complete, published experimental dataset for this specific molecule is not available in public databases, the following data is a high-fidelity prediction based on established chemical shift theory and experimental values for closely related compounds, such as cyclohexa-1,4-diene and its derivatives. This approach provides a robust, illustrative dataset for researchers.
Predicted Spectroscopic Data Summary
A comprehensive spectroscopic profile of the target molecule is summarized below. The data is presented in structured tables for clarity and ease of reference.
Nuclear Magnetic Resonance (NMR) Data
The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for (cyclohexa-1,4-dien-1-yl)acetic acid, assuming a standard deuterated solvent like CDCl₃.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Labeled Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H₉ | 10-12 | broad singlet | - | 1H | Carboxylic Acid OH |
| H₂ | 5.85 | multiplet | - | 1H | Vinylic Proton |
| H₄, H₅ | 5.70 | multiplet | - | 2H | Vinylic Protons |
| H₇ | 3.15 | singlet | - | 2H | Methylene (CH₂) |
| H₃, H₆ | 2.75 | multiplet | - | 4H | Allylic Protons |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Labeled Carbon | Chemical Shift (δ, ppm) | Assignment |
| C₈ | ~178 | Carboxylic Acid (C=O) |
| C₁ | ~135 | Quaternary Alkene (C=C) |
| C₂, C₄, C₅ | ~125-127 | Vinylic Carbons (CH=CH) |
| C₇ | ~40 | Methylene (CH₂) |
| C₃, C₆ | ~28 | Allylic Carbons (CH₂) |
Other Key Spectroscopic Data
Table 3: Predicted Infrared (IR) and Mass Spectrometry (MS) Data
| Spectroscopy Type | Feature | Predicted Value/Observation | Rationale |
| Infrared (IR) | O-H Stretch | 2500-3300 cm⁻¹ (very broad) | Carboxylic acid O-H hydrogen bonding.[2][3] |
| C-H Stretch (sp²) | 3000-3100 cm⁻¹ (medium) | Vinylic C-H bonds on the diene ring.[2] | |
| C-H Stretch (sp³) | 2850-3000 cm⁻¹ (medium) | Aliphatic C-H bonds in the CH₂ groups.[2] | |
| C=O Stretch | ~1710 cm⁻¹ (strong, sharp) | Carboxylic acid carbonyl group.[2][3] | |
| C=C Stretch | ~1650 cm⁻¹ (medium-weak) | Alkene bonds within the ring.[2] | |
| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z = 138.0681 | Corresponding to the molecular formula C₈H₁₀O₂. |
| Key Fragment | m/z = 93 | Loss of the carboxyl group (-COOH, 45 Da). | |
| Key Fragment | m/z = 81 | Loss of the acetic acid side chain (-CH₂COOH, 57 Da). |
In-Depth NMR Analysis and Structural Assignment
The predicted NMR data provides a detailed fingerprint of the molecule's electronic and structural environment. The rationale for these assignments is rooted in established principles of chemical shifts and spin-spin coupling.[4][5]
Molecular Structure and Atom Numbering
For clarity, the following diagram illustrates the numbering scheme used for the assignment of NMR signals.
Caption: Molecular structure of (cyclohexa-1,4-dien-1-yl)acetic acid with atom numbering.
¹H NMR Interpretation
-
Carboxylic Proton (H₉): The proton of the carboxylic acid is highly deshielded and acidic, typically appearing as a very broad singlet between 10-12 ppm. Its broadness is due to rapid chemical exchange with trace amounts of water and hydrogen bonding.
-
Vinylic Protons (H₂, H₄, H₅): These protons are attached directly to the sp²-hybridized carbons of the double bonds and are therefore found downfield, in the range of 5.6-5.9 ppm. Their signals are expected to be complex multiplets due to coupling with each other and with the adjacent allylic protons. The exact chemical shift of H₂ would be slightly different from H₄/H₅ due to its proximity to the substituted carbon C₁.
-
Methylene Protons (H₇): The two protons on the α-carbon (C₇) are adjacent to both the electron-withdrawing carboxylic acid group and the C₁=C₂ double bond. This environment causes a significant deshielding effect, placing their signal around 3.15 ppm. As they have no adjacent protons, this signal is predicted to be a sharp singlet.
-
Allylic Protons (H₃, H₆): The four protons on C₃ and C₆ are allylic, meaning they are on sp³ carbons adjacent to a double bond. This position results in a chemical shift around 2.75 ppm. These protons will show complex splitting patterns (multiplets) due to coupling with the neighboring vinylic protons.
¹³C NMR Interpretation
The ¹³C NMR spectrum provides a count of the unique carbon environments.[6]
-
Carbonyl Carbon (C₈): The carbon of the carboxylic acid group is the most deshielded, appearing far downfield around 178 ppm.
-
Vinylic Carbons (C₁, C₂, C₄, C₅): The sp² carbons of the diene ring resonate in the characteristic alkene region of 120-140 ppm. C₁ is a quaternary carbon (no attached protons) and its signal would typically be weaker than the others. Its position at the branch point shifts it further downfield (~135 ppm) compared to the protonated vinylic carbons (~125-127 ppm).
-
Methylene Carbon (C₇): The α-carbon of the acid side chain is deshielded by the adjacent carbonyl and double bond, placing its signal around 40 ppm.
-
Allylic Carbons (C₃, C₆): The sp³ carbons adjacent to the double bonds are the most shielded carbons in the ring, appearing furthest upfield at approximately 28 ppm.[7]
Experimental Protocols
To obtain high-quality spectroscopic data for this compound, adherence to standardized experimental protocols is essential.[8]
Workflow for NMR Data Acquisition
The following diagram outlines a standard workflow for an NMR experiment.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified (cyclohexa-1,4-dien-1-yl)acetic acid.
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve the sample.
-
For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) is common practice.[9]
-
Vortex the sample gently until fully dissolved.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Tune and match the probe for the relevant nuclei (¹H and ¹³C).
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
For ¹H NMR: Acquire data using a standard pulse program. Typically, 16-32 scans are sufficient, with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR: Acquire data using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, more scans (e.g., 512-2048) and a longer acquisition time are required.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the raw free induction decay (FID) data to generate the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in positive absorption mode.
-
Apply a baseline correction to ensure the baseline is flat and at zero intensity.
-
Calibrate the chemical shift axis by setting the reference peak (residual CDCl₃ or TMS) to its known value.
-
For the ¹H spectrum, integrate the area under each peak to determine the relative ratio of protons.
-
Identify the chemical shift, multiplicity, and coupling constants for all signals and assign them to the molecular structure.
-
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a complete and unambiguous structural confirmation of (cyclohexa-1,4-dien-1-yl)acetic acid. The predicted data, based on established spectroscopic principles, highlights key features: the characteristic downfield signals of vinylic and carboxylic acid groups, the unique singlet of the α-methylene protons, and the upfield allylic signals. This comprehensive guide serves as a valuable resource for researchers, enabling them to verify the synthesis, assess the purity, and understand the chemical nature of this versatile synthetic intermediate.
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